![molecular formula C21H24N2O3 B6538711 2-(3-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide CAS No. 1060327-92-5](/img/structure/B6538711.png)
2-(3-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
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Overview
Description
The compound “2-(3-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The presence of an acetamide group suggests that it might have some bioactivity, as acetamides are found in a variety of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrolidine ring, an acetamide group, and a phenoxy group attached to a methyl group . The exact three-dimensional structure would depend on the stereochemistry at the various chiral centers in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
- The pyrrolidine ring system has been explored for its anti-inflammatory properties. Researchers have synthesized derivatives of F5097-0111 to target specific inflammatory pathways, such as inhibiting pro-inflammatory cytokines or modulating immune responses .
- F5097-0111 derivatives have shown promise as RORγt inverse agonists. RORγt is a nuclear receptor involved in immune regulation. These compounds could potentially be used to treat autoimmune diseases or inflammatory conditions .
- Some derivatives of F5097-0111 exhibit inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. These compounds may have applications in managing diabetes or related metabolic disorders .
- Researchers have investigated the anticancer potential of pyrrolidine-based compounds. F5097-0111 derivatives might interfere with cancer cell growth, angiogenesis, or metastasis. Further studies are needed to validate their efficacy .
- The pyrrolidine scaffold has been explored for neuroprotective effects. F5097-0111 derivatives could potentially mitigate neurodegenerative diseases by modulating neurotransmitter receptors or oxidative stress pathways .
- Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers of F5097-0111 can lead to distinct biological profiles. Medicinal chemists can exploit this feature to design enantioselective drugs with improved efficacy and reduced side effects .
Anti-Inflammatory Agents
RORγt Inverse Agonists
α-Glucosidase Inhibitors
Anticancer Agents
Neuroprotective Compounds
Enantioselective Drug Design
Mechanism of Action
- S1R plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria. It also contributes to other important brain cell functions .
- The compound’s binding to S1R potentiates anti-seizure, antidepressant, and cognition-enhancing effects when combined with endogenous or exogenous agonists .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-5-4-6-19(13-16)26-15-20(24)22-18-9-7-17(8-10-18)14-21(25)23-11-2-3-12-23/h4-10,13H,2-3,11-12,14-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUZSVKAKACRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-(m-tolyloxy)acetamide |
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